molecular formula C13H8N4O4 B6095839 N-(2,1,3-benzoxadiazol-4-yl)-3-nitrobenzamide

N-(2,1,3-benzoxadiazol-4-yl)-3-nitrobenzamide

Cat. No.: B6095839
M. Wt: 284.23 g/mol
InChI Key: XLQJZQIZXRHNKG-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-3-nitrobenzamide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a benzoxadiazole ring fused with a nitrobenzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-3-nitrobenzamide typically involves the reaction of 2,1,3-benzoxadiazole with 3-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzoxadiazol-4-yl)-3-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The benzoxadiazole ring can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxadiazole derivatives, amine derivatives, and other functionalized compounds that retain the core structure of this compound.

Scientific Research Applications

N-(2,1,3-benzoxadiazol-4-yl)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting specific biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes and its anticancer activity.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The nitro group plays a crucial role in its activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

N-(2,1,3-benzoxadiazol-4-yl)-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-(2,1,3-benzoxadiazol-4-yl)acetamide: Similar structure but lacks the nitro group, leading to different reactivity and applications.

    6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Contains a thioether linkage, which imparts different chemical properties and biological activities.

    N-(2,1,3-benzoxadiazol-4-yl)-2-phenoxyacetamide: Features a phenoxy group, resulting in distinct interactions and uses.

The uniqueness of this compound lies in its combination of the benzoxadiazole ring and the nitrobenzamide group, which provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4/c18-13(8-3-1-4-9(7-8)17(19)20)14-10-5-2-6-11-12(10)16-21-15-11/h1-7H,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQJZQIZXRHNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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